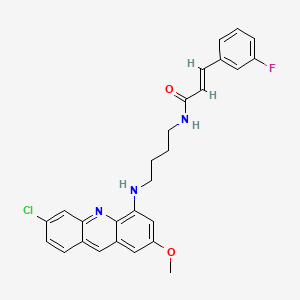
Antimalarial agent 28
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antimalarial agent 28 is a synthetic compound designed to combat malaria, a life-threatening disease caused by Plasmodium parasites. This compound is part of a broader class of antimalarial drugs that target various stages of the parasite’s life cycle, aiming to reduce the prevalence and severity of malaria infections.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antimalarial agent 28 typically involves multi-step organic reactions. One common method includes the reaction of 2-azido benzaldehydes with N-maleimide and dimethyl fumarate via a one-pot synthesis reaction. This process involves denitrogenation of azide, benzisoxazole formation, and aza-Diels–Alder cycloaddition . The reaction conditions often require specific catalysts and controlled environments to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent use to maximize efficiency and minimize costs. The use of eco-friendly and reusable catalysts is also emphasized to align with green chemistry principles .
化学反応の分析
Types of Reactions
Antimalarial agent 28 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, and other nucleophilic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce quinoline derivatives, while reduction reactions may yield various amines and alcohols .
科学的研究の応用
Antimalarial agent 28 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on Plasmodium parasites and other biological systems.
Medicine: Explored as a potential treatment for malaria and other parasitic diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical processes
作用機序
The mechanism of action of Antimalarial agent 28 involves targeting the erythrocytic stage of the Plasmodium parasite. The compound binds to iron within the parasite, leading to the generation of free radicals that damage parasite proteins and membranes. This results in the rapid killing of the parasite and reduction of parasite biomass .
類似化合物との比較
Similar Compounds
Similar compounds to Antimalarial agent 28 include:
Chloroquine: A 4-aminoquinoline derivative used extensively in the past for malaria treatment.
Artemisinin: A sesquiterpene lactone with potent antimalarial activity.
Quinine: An alkaloid used historically for malaria treatment
Uniqueness
This compound is unique due to its specific mechanism of action and its ability to overcome resistance seen in other antimalarial drugs. Its synthetic versatility also allows for modifications that can enhance its efficacy and reduce side effects .
特性
分子式 |
C27H25ClFN3O2 |
|---|---|
分子量 |
478.0 g/mol |
IUPAC名 |
(E)-N-[4-[(6-chloro-2-methoxyacridin-4-yl)amino]butyl]-3-(3-fluorophenyl)prop-2-enamide |
InChI |
InChI=1S/C27H25ClFN3O2/c1-34-23-15-20-14-19-8-9-21(28)16-24(19)32-27(20)25(17-23)30-11-2-3-12-31-26(33)10-7-18-5-4-6-22(29)13-18/h4-10,13-17,30H,2-3,11-12H2,1H3,(H,31,33)/b10-7+ |
InChIキー |
KACUEOAZWHXGGO-JXMROGBWSA-N |
異性体SMILES |
COC1=CC(=C2C(=C1)C=C3C=CC(=CC3=N2)Cl)NCCCCNC(=O)/C=C/C4=CC(=CC=C4)F |
正規SMILES |
COC1=CC(=C2C(=C1)C=C3C=CC(=CC3=N2)Cl)NCCCCNC(=O)C=CC4=CC(=CC=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1R,2R,3aR,4S,7S,7aR)-3a,4-dimethyl-4'-methylidene-7-[(Z)-3-methylsulfanylprop-2-enoyl]oxy-2'-oxospiro[3,4,5,6,7,7a-hexahydro-1H-indene-2,3'-oxolane]-1-yl] (Z)-2-methylbut-2-enoate](/img/structure/B12378842.png)

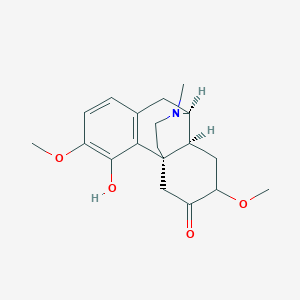

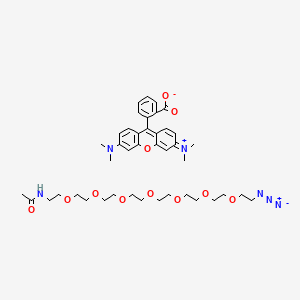

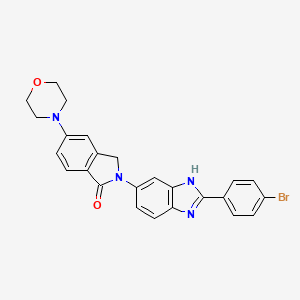
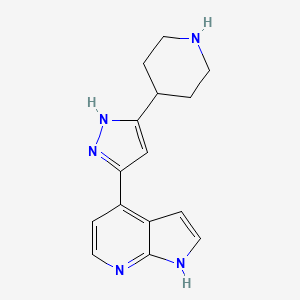

![(3S)-1-[4-(4-methylpiperazin-1-yl)pyridine-2-carbonyl]-N-[3-(3-oxo-1,2-dihydroisoindol-5-yl)phenyl]piperidine-3-carboxamide](/img/structure/B12378881.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[4-(2-morpholin-4-ylethyl)phenyl]acetamide](/img/structure/B12378885.png)



